NCT-504

Descripción general

Descripción

NCT-504 es un inhibidor alostérico selectivo de la quinasa lipídica fosfatidilinositol 5-fosfato 4-quinasa gamma (PIP4Kγ). Este compuesto ha captado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Huntington. This compound modula el equilibrio entre las especies de fosfatidilinositol dentro de las células, mejorando la autofagia y reduciendo los niveles de proteína huntingtina mutante .

Métodos De Preparación

La síntesis de NCT-504 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. La ruta sintética típicamente incluye:

Formación de la Estructura Principal: La estructura principal de this compound se sintetiza utilizando una serie de reacciones de condensación y ciclización.

Introducción de Grupos Funcionales: Se introducen grupos funcionales específicos a través de reacciones de sustitución nucleofílica y oxidación.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Los métodos de producción industrial para this compound están optimizados para garantizar la escalabilidad y la rentabilidad. Estos métodos a menudo involucran el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción .

Análisis De Reacciones Químicas

NCT-504 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución nucleofílica se emplean comúnmente para introducir diferentes sustituyentes en la estructura principal de this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Huntington's Disease

NCT-504 has been extensively studied for its potential therapeutic effects in Huntington's disease:

- Reduction of Huntingtin Aggregates : In vitro studies demonstrated that this compound treatment significantly reduced levels of huntingtin aggregates in various neuronal cell lines. For example, concentrations as low as 2.5 µM were effective in decreasing Htt(exon1)-Q74 levels in primary cortical neurons .

- Improvement of Cellular Viability : The compound was found to enhance cell survival by reducing toxic protein levels without adversely affecting neuronal viability at concentrations below 5 µM .

Alzheimer's Disease

Recent findings suggest that this compound may also have applications in Alzheimer's disease:

- Tau Protein Degradation : this compound has been shown to reduce levels of Tau protein, which is implicated in Alzheimer's pathology. The compound promotes Tau degradation via the ESCRT (Endosomal Sorting Complex Required for Transport) pathway, independent of canonical autophagy mechanisms .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Huntington's Disease :

- Case Study on Alzheimer's Disease :

Table 1: Efficacy of this compound on Protein Levels

| Study Type | Cell Type | Concentration (µM) | Effect on Protein Levels |

|---|---|---|---|

| In Vitro Study | Primary Cortical Neurons | 2.5 | Reduced Htt(exon1)-Q74 |

| In Vitro Study | Patient-Derived Fibroblasts | 5 | Decreased full-length huntingtin |

| In Vitro Study | Neuronal Cell Lines | 500 nM | Enhanced autophagic flux |

| In Vivo Study | Mouse Models | 20 mg/kg | Significant tumor growth inhibition |

Table 2: Mechanisms Affected by this compound

| Mechanism | Effect Observed |

|---|---|

| Autophagy Flux | Increased |

| Protein Aggregate Clearance | Enhanced |

| Cellular Viability | Improved |

Mecanismo De Acción

NCT-504 ejerce sus efectos inhibiendo selectivamente PIP4Kγ. Esta inhibición modula el equilibrio de las especies de fosfatidilinositol dentro de las células, lo que lleva a un aumento en la autofagia basal. La autofagia mejorada da como resultado la degradación de proteínas patógenas, como la huntingtina mutante, lo que reduce sus efectos tóxicos. Los objetivos moleculares de this compound incluyen PIP4Kγ y las vías de señalización asociadas involucradas en la autofagia y la degradación de proteínas .

Comparación Con Compuestos Similares

NCT-504 es único en su inhibición selectiva de PIP4Kγ. Los compuestos similares incluyen:

NIH-12848: Otro inhibidor selectivo de PIP4Kγ, pero con diferentes propiedades de unión y potencia.

Inhibidores de PI5P4Kα y PI5P4Kβ: Estos inhibidores se dirigen a otras isoformas de la fosfatidilinositol 5-fosfato 4-quinasa, pero no exhiben la misma selectividad para PIP4Kγ que this compound

This compound se destaca por su alta selectividad y eficacia en la modulación de la autofagia y la reducción de los niveles de proteínas patógenas, lo que lo convierte en una herramienta valiosa en la investigación de enfermedades neurodegenerativas .

Actividad Biológica

NCT-504 is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Huntington's disease (HD). This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for treatment.

This compound primarily functions as an inhibitor of the enzyme PIP4Kγ (Phosphatidylinositol 5-phosphate 4-kinase gamma) . By inhibiting this kinase, this compound alters lipid signaling pathways that are crucial for cellular processes, including autophagy and protein aggregation.

- Inhibition of PIP4Kγ :

- Impact on Lipid Profiles :

Case Studies and Experimental Data

Several studies have demonstrated the efficacy of this compound in reducing toxic protein levels and enhancing cellular health:

- Reduction of Huntingtin Protein :

- Autophagic Flux Enhancement :

Data Tables

The following table summarizes key findings from studies on this compound:

Implications for Treatment

The biological activity of this compound suggests its potential as a therapeutic agent for Huntington's disease and possibly other neurodegenerative disorders characterized by protein aggregation. The ability to lower toxic protein levels while enhancing autophagy presents a dual mechanism that could mitigate disease progression.

Propiedades

Fórmula molecular |

C15H12N6O2S3 |

|---|---|

Peso molecular |

404.5 g/mol |

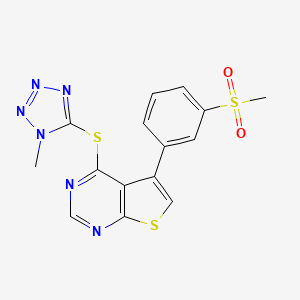

Nombre IUPAC |

5-(3-methylsulfonylphenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C15H12N6O2S3/c1-21-15(18-19-20-21)25-14-12-11(7-24-13(12)16-8-17-14)9-4-3-5-10(6-9)26(2,22)23/h3-8H,1-2H3 |

Clave InChI |

IIEFAIOSYLQBJX-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |

SMILES canónico |

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NCT504; NCT 504; NCT-504 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.